1,4-Dibromo-2,3-dimethylbenzene

Beschreibung

Overview of Polyhalogenated Benzenes in Chemical Research

Polyhalogenated benzenes, which feature multiple halogen substituents on a benzene (B151609) ring, are of particular interest to researchers. wikipedia.org Their varied substitution patterns give rise to a wide range of isomers, each with unique electronic and steric properties. These compounds are extensively used as intermediates in the synthesis of more complex molecules. wikipedia.org The nature and position of the halogen atoms on the benzene ring can direct the course of subsequent chemical reactions, making them valuable tools in synthetic organic chemistry. studentdoctor.netresearchgate.net Furthermore, the study of polyhalogenated benzenes contributes to a deeper understanding of structure-activity relationships and the fundamental principles of chemical reactivity. nih.gov

Significance of Brominated Aromatic Compounds in Organic Synthesis and Materials Science

Brominated aromatic compounds, a specific class of halogenated aromatics, hold considerable importance in both organic synthesis and materials science. In synthesis, the bromine atom serves as a versatile functional group. acs.orgsci-hub.senih.gov It can be readily transformed into other functional groups through various reactions, including organometallic cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of Grignard reagents. researchgate.net This reactivity makes brominated aromatics key precursors for the construction of pharmaceuticals, agrochemicals, and other complex organic molecules. researchgate.net In materials science, the incorporation of bromine atoms into aromatic structures can impart desirable properties such as flame retardancy and high refractive indices. Brominated aromatic compounds are also utilized in the synthesis of polymers and liquid crystals. nih.govmdpi.com

Contextualizing 1,4-Dibromo-2,3-dimethylbenzene within Substituted Benzene Chemistry

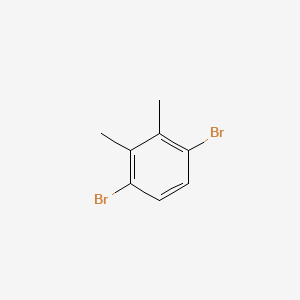

This compound is a specific example of a polyhalogenated benzene derivative. Its structure features a benzene ring substituted with two bromine atoms at the 1 and 4 positions, and two methyl groups at the 2 and 3 positions. The presence of both electron-donating methyl groups and electron-withdrawing (yet ortho-, para-directing) bromine atoms on the same aromatic ring creates a unique electronic environment. msu.edulibretexts.org This substitution pattern influences the molecule's reactivity in electrophilic aromatic substitution reactions and its utility as a building block in the synthesis of more complex structures. msu.edulibretexts.org The study of this compound provides insights into how the interplay of different substituents governs the chemical behavior of a substituted benzene.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJJDBCZDJFMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477574 | |

| Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75024-22-5 | |

| Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Methodologies for 1,4 Dibromo 2,3 Dimethylbenzene

Retrosynthetic Analysis and Strategic Design for Dibromodimethylbenzene Frameworks

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com When planning the synthesis of a disubstituted benzene (B151609), such as 1,4-dibromo-2,3-dimethylbenzene, the primary consideration is the order of substituent introduction, as this dictates the final regiochemistry. pressbooks.pubyoutube.com

For this compound, the target molecule can be conceptually disconnected at the carbon-bromine bonds. This suggests a forward synthesis approach starting from a dimethylbenzene precursor, specifically ortho-xylene (1,2-dimethylbenzene). The key challenge is to control the bromination reaction to achieve the desired 1,4-substitution pattern, avoiding other possible isomers. The two methyl groups on the o-xylene (B151617) ring are ortho- and para-directing and activating. This means they will direct incoming electrophiles to the positions ortho and para relative to themselves. In o-xylene, this leads to potential substitution at positions 3, 4, 5, and 6. The synthesis must therefore employ conditions that favor bromination at the 4-position (para to the C2-methyl group) and the 1-position (which is equivalent to the 4-position relative to the C3-methyl group after the first bromination).

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is the cornerstone reaction for functionalizing aromatic rings. fiveable.me It involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. For the synthesis of this compound, the electrophile is a bromine species.

Regioselective Bromination of Dimethylbenzene Precursors

The starting material for the synthesis of this compound is 2,3-dimethylbenzene (o-xylene). The two methyl groups are activating and direct incoming electrophiles to the positions ortho and para to themselves. This leads to a mixture of products upon bromination. However, the regioselectivity can be influenced by reaction conditions. epo.orggoogle.com

Research has shown that the bromination of o-xylene can be controlled to favor specific isomers. For instance, carrying out the bromination in the dark and at low temperatures can enhance the formation of the desired 3,4-dimethylbromobenzene (4-bromo-o-xylene) over the 2,3-dimethylbromobenzene (3-bromo-o-xylene) isomer. epo.orggoogle.com A subsequent bromination of 4-bromo-o-xylene (B1216868) would then lead to the desired this compound. Some studies have explored using a molar excess of bromine to preferentially convert the undesired 3-bromo-o-xylene (B48128) isomer into dibromo-o-xylenes, thereby enriching the desired 4-bromo-o-xylene in the product mixture. google.com

Mechanistic Insights into Electrophilic Aromatic Bromination (e.g., Benzenonium Ion Intermediates)

The mechanism of electrophilic aromatic bromination involves several key steps. libretexts.orgpressbooks.pub First, the bromine molecule (Br₂) is polarized by a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile, often represented as Br⁺. brainly.comchegg.com

This electrophile is then attacked by the electron-rich π system of the aromatic ring, in this case, o-xylene. libretexts.org This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a benzenonium ion. fiveable.melibretexts.org This intermediate is a key feature of the EAS mechanism. The positive charge in the arenium ion is delocalized across the carbon framework of the ring through resonance. The stability of this intermediate influences the rate and regioselectivity of the reaction. Finally, a weak base, such as the FeBr₄⁻ formed from the catalyst, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

Role of Catalysts (e.g., FeBr₃) in Bromination Selectivity

A catalyst is typically required for the bromination of benzene and its less reactive derivatives because molecular bromine itself is not electrophilic enough to react with the stable aromatic ring. libretexts.orgwikipedia.org A Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃), is used to increase the electrophilicity of bromine. brainly.comchegg.compearson.com

The FeBr₃ coordinates with one of the bromine atoms in a Br₂ molecule, polarizing the Br-Br bond and making the terminal bromine atom much more electrophilic. brainly.com This FeBr₃-Br₂ complex is then attacked by the benzene ring. The catalyst is regenerated in the final step of the reaction when the FeBr₄⁻ anion removes a proton from the arenium ion intermediate, forming HBr and regenerating FeBr₃. stackexchange.com The choice of catalyst and reaction conditions can influence the selectivity of the bromination, although the inherent directing effects of the substituents on the ring play the primary role in determining the product distribution. epo.org

Advanced Catalytic Approaches

While classical EAS reactions are effective, modern organic synthesis often employs more sophisticated catalytic systems, particularly those based on transition metals, to achieve higher efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Strategies for Dibrominated Xylenes

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, allow for the formation of new carbon-carbon bonds under relatively mild conditions. nobelprize.orgyoutube.com Reactions like the Suzuki, Heck, and Negishi couplings utilize an organohalide, such as this compound, as an electrophilic coupling partner. nobelprize.orgmdpi.com

In a typical Suzuki coupling, for example, the dibromo compound can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base. scielo.brnih.gov This allows for the sequential or simultaneous replacement of the bromine atoms with other organic groups, providing access to a wide array of more complex molecules. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by transmetalation with the organoboron reagent and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com The table below illustrates the versatility of di-brominated aromatics in such reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Dibromoarenes

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 1,4-Dibromo-2,5-dimethylbenzene | 2-Thiopheneboronic ester | Pd(PPh₃)₄, NaHCO₃ | Di-thienyl-dimethylbenzene |

| Suzuki Coupling | 1-Bromo-4-methoxybenzene | 2-Thiopheneboronic ester | Pd(PPh₃)₄, NaHCO₃ | Methoxy-phenyl-thiophene |

| Stille Coupling | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | Organotin reagents | PdCl₂(PPh₃)₂/CuI | Substituted triazoles |

This table presents data from various sources to illustrate the scope of the reactions. mdpi.comrsc.org

Site-Selective Functionalization in Polyhalogenated Arenes

The ability to selectively functionalize a specific position on a polyhalogenated aromatic ring is a significant goal in synthetic chemistry, enabling the construction of complex molecules for applications in medicine, agriculture, and materials science. nih.gov The challenge lies in differentiating between multiple, chemically similar halogen substituents on the same aromatic core. nih.govacs.org For a molecule like this compound, methods that can selectively react at either the C1 or C4 position are highly valuable.

Strategies for achieving site-selectivity in the cross-coupling reactions of polyhalogenated arenes, where identical halogens are present, often rely on subtle differences in the electronic and steric environment of the C-Br bonds. nih.govacs.org Traditional approaches have leveraged these inherent differences. nih.govacs.org For instance, the electronic properties of the directing groups on the arene can influence the reactivity of one halogen over another. nih.gov Similarly, the steric hindrance around a particular halogen can prevent or slow down its reaction with a bulky catalyst or reagent, allowing the less hindered halogen to react preferentially. nih.govacs.org

More advanced strategies have emerged that offer greater control over site-selectivity. These include the use of specific ligands that can tune the reactivity of the catalyst, the addition of additives or solvents that can influence the reaction pathway, and the application of photochemical methods to initiate reactions at a specific site. nih.govacs.org The direct metal-catalyzed C-H functionalization of arenes has also become a powerful tool, although achieving regioselectivity can be challenging due to the narrow range of C-H bond energies. nih.gov To overcome this, strategies using noncovalent interactions like hydrogen bonds or Lewis acid-base interactions are being developed to direct the catalyst to a specific C-H bond. nih.gov

Copper-Catalyzed Halogenation/Dehalogenation Reactions of Aromatic Compounds

Copper-based catalysts have gained significant attention for halogenation and dehalogenation reactions of aromatic compounds due to their low cost, abundance, and relatively low toxicity compared to precious metals. mdpi.com These catalysts are effective for both the synthesis of desired halogenated derivatives and for the reverse dehalogenation process, depending on the reaction conditions. mdpi.comresearchgate.net

In the context of synthesizing compounds like this compound, copper-catalyzed methods offer practical advantages. Copper halides can act as effective halogenation catalysts. mdpi.comresearchgate.net For instance, a protocol for the bromination of aromatic C–H bonds has been developed using copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), a lithium halide (like LiBr), and oxygen as the oxidant. rsc.org This method is advantageous because it works with a variety of substituted aryl rings. rsc.org The proposed mechanism for copper-catalyzed oxybromination involves the in-situ generation of bromine from HBr, which is much less toxic to handle than Br₂. researchgate.net

Copper-catalyzed reactions are also noted for their excellent functional group tolerance, which opens up possibilities for synthesizing a wide array of organic compounds. mdpi.com The mechanism of these reactions can vary, with possibilities including electrophilic aromatic substitution (SEAr) pathways and single electron transfer (SET) mechanisms, particularly for activated substrates like phenols and anilines. mdpi.com

Conversely, by modifying the reaction environment, copper and its compounds can efficiently catalyze dehalogenation reactions. mdpi.com This dual catalytic ability is significant for both targeted synthesis and the potential remediation of polyhalogenated aromatic contaminants. mdpi.comdntb.gov.ua

Emerging Methodologies in Halogenated Arene Synthesis

The field of halogenated arene synthesis is continually evolving, with new methodologies focused on improving efficiency, selectivity, and environmental sustainability. A major area of development is the direct C-H functionalization of arenes, which avoids the need for pre-functionalized starting materials. thieme-connect.com This approach, however, often faces challenges with regioselectivity. thieme-connect.com

Recent strategies to address these challenges include:

Tuning Catalytic Systems: Employing strong acids to increase the electrophilicity of the catalyst, thereby facilitating C-H bond cleavage under milder conditions. thieme-connect.com

Catalyst Site Design: The rational design of catalysts, such as using specific bis(carboxylate) anions to control the geometry of palladium catalysts, can lower the energy barrier for C-H activation. thieme-connect.com

Photoredox Catalysis: Visible-light-induced photoredox catalysis represents a significant advancement. In these reactions, a photocatalyst absorbs light and initiates a single electron transfer (SET) process to generate an aryl radical from a precursor like a diazonium salt. This radical can then react with an arene to form the desired product under mild conditions. thieme-connect.comrsc.org This approach has been successfully used to synthesize structurally diverse nitrogen-containing frameworks with excellent diastereoselectivity. rsc.org

Another emerging strategy involves the use of a thianthrenium dication (TT²⁺) to achieve the syn-stereospecific dihalogenation of alkenes. nih.gov This method allows for the simultaneous installation of two vicinal C–S⁺ bonds on the same side of a double bond, which can then be displaced by halide ions to produce syn-dihalogenated products with high diastereoselectivity. nih.gov This represents a novel approach to creating vicinal dihalides, which can be precursors or related structures to halogenated arenes.

Considerations for Stereospecific Syntheses and Diastereomeric Byproducts

In the synthesis of substituted halogenated arenes, particularly those with chiral centers or multiple substituents, controlling stereochemistry is crucial. nih.gov The formation of undesired diastereomeric byproducts can significantly reduce the yield and purity of the target molecule. Stereochemical control is often achieved through stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

Key methods for controlling stereochemistry in halogenation reactions include:

SN2 Reactions: The displacement of leaving groups (like activated alcohols) with halide ions is a fundamental method for installing halogen-bearing stereocenters. nih.gov However, in sterically hindered systems, this reaction can be complicated by competing elimination reactions or halide equilibration, which can lead to a mixture of diastereomers. nih.gov For example, the SN2 substitution on a sterically hindered secondary alcohol can result in a mixture of the desired inverted product and the retained product, along with elimination byproducts. nih.gov

Alkene Halogenation: The addition of halogens across a double bond can proceed with specific stereochemistry. Recent developments have focused on achieving syn-stereospecific dihalogenations. For instance, the use of a thianthrenium dication allows for the syn-addition of two halogen atoms across an alkene, yielding products with excellent diastereomeric ratios. nih.gov

Epoxide Opening: The ring-opening of epoxides with halide ions is another effective way to introduce a halogen with stereocontrol. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the attacked carbon. nih.gov

The table below illustrates the impact of substrate structure on diastereoselectivity in a syn-dihalogenation reaction.

Table 1: Diastereoselectivity in Alkene Dihalogenation This table is interactive. You can sort and filter the data.

| Entry | Alkyl Group (R) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Methyl | 85 | >20:1 |

| 2 | Ethyl | 82 | >20:1 |

| 3 | Isobutyl | 45 | >20:1 |

| 4 | n-Pentyl | 78 | >20:1 |

Data derived from studies on stereospecific dihalogenation of alkenes. nih.gov

The choice of synthetic route and reaction conditions is paramount to minimize the formation of diastereomeric byproducts and ensure the stereochemical integrity of the final halogenated arene. nih.gov

Chemical Reactivity and Mechanistic Studies of 1,4 Dibromo 2,3 Dimethylbenzene

Reaction Pathways Involving Bromine Substituents

The two bromine atoms attached to the aromatic ring are key sites for reactivity, enabling a variety of transformations that are fundamental in synthetic organic chemistry.

Nucleophilic Substitution Reactions of Aryl Bromides

Nucleophilic aromatic substitution (SNAr) is a primary pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism is distinct because it occurs on an sp2-hybridized carbon atom. wikipedia.orgyoutube.com The reaction generally proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

The feasibility of the SNAr reaction is heavily dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgyoutube.com These groups stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step. youtube.commasterorganicchemistry.com

In the case of 1,4-Dibromo-2,3-dimethylbenzene, the benzene (B151609) ring is substituted with two weakly electron-donating methyl groups in addition to the bromine atoms. Lacking strong electron-withdrawing substituents to stabilize the anionic intermediate, this compound is generally not reactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations. rhhz.net The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. mit.eduorganic-chemistry.org

The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

For a di-substituted substrate like this compound, sequential cross-coupling can be achieved, allowing for the synthesis of unsymmetrical biaryl compounds. The reactivity difference between the two bromine atoms is minimal, but reaction conditions can often be controlled to favor mono- or di-substitution. This makes it a valuable building block for more complex molecular architectures. researchgate.net

| Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/Water | Aryl & Vinyl Triflates |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Aryl & Vinyl Halides |

| Pd(PPh₃)₄ | (Self-ligated) | Na₂CO₃ | Toluene/Ethanol | Aryl Bromides |

| NiCl₂(PCy₃)₂ | (Self-ligated) | K₃PO₄ | Toluene | Aryl Carbamates/Sulfamates |

Dehalogenation Reactions of Brominated Aromatics

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. For brominated aromatics like this compound, this typically involves replacing the C-Br bonds with C-H bonds. This transformation can be achieved through various methods, including catalytic hydrogenation, reaction with metal hydrides, or using a metal and a proton source.

A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where the C-Br bond is cleaved and hydrogen is added. Another approach involves the use of a strong reducing agent or a combination of reagents, such as zinc metal in acetic acid. While specific studies detailing the dehalogenation of this compound are not prominent, it is a standard transformation for aryl halides.

In a related reaction, the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane (B14709053) yields 1,4-dibromo-2,3-dimethylbuta-1,3-diene, showcasing a method of eliminating HBr to form a conjugated diene system. rsc.org

Reactions of Methyl Groups on the Benzene Ring

The two methyl groups on this compound are also sites of reactivity, particularly at the benzylic positions.

Oxidation Reactions to Carboxylic Acids

The alkyl side-chains of benzene rings can be oxidized to carboxylic acids under vigorous conditions, provided they have at least one benzylic hydrogen. masterorganicchemistry.comchemistrysteps.com This is a powerful synthetic tool for preparing substituted benzoic acids. chemistrysteps.comlibretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed. masterorganicchemistry.com

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup; Heat | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Aqueous H₂SO₄, Heat | Carboxylic Acid |

| Nitric Acid (HNO₃) | Concentrated, Heat | Carboxylic Acid |

Halogenation at Benzylic Positions (e.g., Formation of Xylylene Dibromide Analogues)

The hydrogen atoms on the carbon directly attached to an aromatic ring—the benzylic position—are particularly susceptible to free-radical halogenation. libretexts.org This is because the benzylic radical intermediate formed during the reaction is resonance-stabilized by the adjacent benzene ring, making the benzylic C-H bond weaker than a typical alkane C-H bond. chemistrysteps.comlibretexts.org

A standard reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) and the bromine radical (Br•) needed for the reaction to proceed selectively at the benzylic position without affecting the aromatic ring itself. chemistrysteps.comlibretexts.org The reaction is typically initiated by light or a radical initiator like dibenzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN). researchgate.net This process is also known as the Wohl-Ziegler reaction. masterorganicchemistry.com

Applying this reaction to this compound would result in the sequential or complete bromination of the methyl groups to yield 1,4-dibromo-2-(bromomethyl)-3-methylbenzene and subsequently 1,4-dibromo-2,3-bis(bromomethyl)benzene . This reaction is well-documented for similar substrates, such as the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) to produce 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. researchgate.netresearchgate.net These xylylene dibromide analogues are highly useful synthetic intermediates.

| Reagent | Initiator/Conditions | Solvent | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide, Heat | Carbon Tetrachloride (CCl₄) | Benzylic Bromide |

| N-Bromosuccinimide (NBS) | AIBN, Photochemical activation | (Trifluoromethyl)benzene | Benzylic Bromide |

| N-Bromosuccinimide (NBS) | Light (≥250 nm) | Acetonitrile | Benzylic Bromide |

Investigation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms involving this compound provides fundamental insights into the behavior of substituted aromatic compounds. Understanding the pathways through which this molecule reacts and the transient species formed is crucial for controlling reaction outcomes and designing novel synthetic strategies. This section explores several key mechanistic aspects of its reactivity.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including this compound. uomustansiriyah.edu.iq The mechanism generally proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com

The regioselectivity of EAS on the this compound ring is dictated by the directing effects of the existing substituents: the two methyl groups (-CH₃) and the two bromine atoms (-Br).

Methyl Groups (-CH₃): These are activating groups and ortho, para-directors due to hyperconjugation and inductive effects, which donate electron density to the ring, stabilizing the arenium ion intermediate.

Bromine Atoms (-Br): These are deactivating groups due to their electron-withdrawing inductive effect. However, they are also ortho, para-directors because of the resonance effect, where their lone pairs can delocalize to stabilize the positive charge in the arenium ion. nih.gov

In this compound, the only available positions for substitution are those ortho to a bromine atom and meta to the other, and also ortho to one methyl group and meta to the other. The activating methyl groups have a stronger directing effect than the deactivating but ortho, para-directing bromo groups. Therefore, substitution is expected to occur at the positions activated by the methyl groups.

A typical electrophilic aromatic substitution reaction, such as nitration, would proceed as follows:

Generation of the Electrophile: Nitric acid reacts with sulfuric acid to produce the nitronium ion (NO₂⁺). byjus.com

Formation of the Arenium Ion: The nitronium ion attacks the electron-rich benzene ring, forming a carbocation intermediate where the positive charge is delocalized across the ring. byjus.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the substituted product. byjus.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Alkyl | Activating | ortho, para |

| -Br (Bromo) | Halogen | Deactivating | ortho, para |

Pyridyne Intermediates in Aryl Halide Isomerization

Pyridynes are highly reactive intermediates, analogous to benzynes, derived from pyridine (B92270) rings. nih.gov They are involved in nucleophilic substitution and isomerization reactions of halo-pyridines. While this compound is a benzene derivative, the study of pyridyne intermediates provides a valuable model for understanding potential isomerization mechanisms in related heterocyclic systems and highlights a fascinating area of reactive intermediate chemistry. nih.gov

The isomerization of substituted pyridines can occur through the formation of a pyridyne intermediate, followed by the addition of a nucleophile or rearrangement. researchgate.net For instance, the isomerization of 2,3-dimethylpyridine has been studied, and the reaction products suggest the involvement of "Dewar pyridine" and benzvalene-like intermediates. researchgate.net

In the context of a dihalopyridine, a strong base can induce the elimination of hydrogen halide to form a pyridyne. The regioselectivity of subsequent nucleophilic attack on the pyridyne is influenced by the position of the "yne" bond and the electronic effects of other substituents on the ring. nih.gov For example, studies on 3,4-pyridynes have shown that substituents can direct the regioselectivity of nucleophilic additions by distorting the pyridyne bond. nih.gov

Although direct evidence for pyridyne-mediated isomerization of this compound itself is not a primary focus in the literature, the principles from pyridyne chemistry are crucial for synthetic chemists working with halogenated aromatic and heteroaromatic compounds.

On-Surface Reaction Mechanisms (e.g., Ullmann Coupling)

On-surface synthesis utilizes solid surfaces, typically metals, to catalyze and direct chemical reactions with high precision. nih.gov The Ullmann coupling reaction, a dehalogenative C-C bond formation, is a powerful tool in this field for creating covalent nanostructures like polymers and graphene nanoribbons from aryl halide precursors. nih.gov

The on-surface Ullmann coupling of molecules like this compound on a metal surface (e.g., Cu, Au, Ag) generally follows a well-defined sequence of steps: nih.govresearchgate.net

Adsorption and Dehalogenation: The precursor molecules are deposited onto the metal surface under vacuum. Thermal annealing provides the energy to cleave the carbon-bromine (C-Br) bonds. The bromine atoms remain adsorbed on the surface, leaving highly reactive aryl radicals. github.io

Formation of Organometallic Intermediates: On more reactive surfaces like copper and silver, the aryl radicals often coordinate with metal adatoms (atoms from the substrate) to form stable organometallic intermediates. nih.gov These intermediates can be observed using techniques like Scanning Tunneling Microscopy (STM) and can influence the pathway and final structure of the product. github.io On gold, the reaction sometimes proceeds without observable organometallic intermediates. nih.gov

Covalent Bond Formation: With further annealing to higher temperatures, the organometallic bonds break, and the aryl radicals form strong covalent C-C bonds with each other. researchgate.net This step results in the formation of oligomers and, ultimately, long polymer chains. For this compound, this would lead to the formation of poly(2,3-dimethyl-p-phenylene). researchgate.net

The entire process, from precursor to final polymer, can often be visualized with atomic precision using STM, providing detailed mechanistic insights into the bond cleavage, intermediate formation, and final coupling steps. researchgate.net

Table 2: General Steps in On-Surface Ullmann Coupling

| Step | Description | Typical Conditions |

| 1. Dehalogenation | Cleavage of C-Br bonds to form surface-stabilized aryl radicals. | Thermal annealing (e.g., >400 K) |

| 2. Intermediate Formation | Radicals coordinate with surface metal atoms to form organometallic structures. | Occurs on reactive surfaces like Cu, Ag. |

| 3. Covalent Coupling | C-C bond formation between aryl radicals to create polymers. | Higher temperature annealing (e.g., >460 K) |

Computational Chemistry and Spectroscopic Analysis of 1,4 Dibromo 2,3 Dimethylbenzene

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and reactivity of halogenated benzene (B151609) derivatives like 1,4-dibromo-2,3-dimethylbenzene. These computational methods allow for the calculation of optimized geometric parameters, vibrational frequencies, and electronic properties, providing valuable insights into the molecule's behavior.

Studies on similar molecules, such as 1,4-dibromo-2,5-difluorobenzene, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine theoretical vibrational frequencies and optimized geometries. globalresearchonline.net This level of theory is also suitable for analyzing this compound. The introduction of substituents onto the benzene ring influences the charge distribution, which in turn affects the structural and electronic characteristics of the molecule. globalresearchonline.net

A key aspect of DFT studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net For instance, in a related compound, 1,4-dibromo-2,5-difluorobenzene, the HOMO-LUMO energy gap was calculated to be 5.444 eV. globalresearchonline.net This value provides a benchmark for assessing the reactivity of this compound. The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT calculations can elucidate thermodynamic properties such as the sum of electronic and zero-point energies. scispace.com These calculations have shown that for halogenated benzenes, the energy of the molecule tends to increase with the atomic mass of the halogen substituent. scispace.com This trend is a direct consequence of the increasing number of electrons and nuclear charge.

Table 1: Calculated Thermodynamic Parameters for a Related Halogenated Benzene (1,4-dibromo-2,5-difluorobenzene) at the B3LYP/6-311++G(d,p) level. globalresearchonline.net

| Parameter | Value |

| HOMO-LUMO Energy Gap | 5.444 eV |

Note: Data for this compound would require specific calculations but trends can be inferred from related structures.

Force Field Optimization for Polyhalogenated Molecules

The accurate simulation of polyhalogenated molecules like this compound in condensed phases relies on the development of precise force fields. Force fields are sets of parameters that describe the potential energy of a system of atoms and are crucial for molecular dynamics and Monte Carlo simulations.

A significant challenge in force field development is accurately representing the complex interactions in novel or under-parameterized molecules. Traditional force fields often struggle with this due to the laborious manual process of parameter optimization and the high computational cost of quantum mechanical calculations. arxiv.org

Recent advancements have focused on automated and efficient force field optimization methods. The CombiFF approach, for example, allows for the automated refinement of force-field parameters by considering entire classes of organic molecules constructed from a fragment library. nih.gov This method has been successfully applied to saturated acyclic (halo-)alkanes and can be extended to aromatic systems. nih.gov

Another innovative approach involves fine-tuning high-accuracy pre-trained models, such as DPA-2, to optimize force field parameters on-the-fly. arxiv.orgresearchgate.net This significantly reduces computational costs and allows for seamless augmentation to new chemical species without manual intervention. arxiv.org These methods often involve decomposing complex molecules into fragments, performing flexible scans on a high-accuracy potential energy surface, and then matching the optimized parameters back to the full molecule. researchgate.net The goal is to create force fields that can accurately predict experimental properties like liquid densities and vaporization enthalpies. nih.gov

Computational Studies on Metal-Substrate Interactions in Catalytic Reactions

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the mechanisms of catalytic reactions involving substrates like this compound. These studies provide insights into the interactions between the substrate and metal catalysts, which are crucial for designing more efficient and selective catalytic systems.

For instance, DFT calculations have been used to investigate the mechanisms of dinuclear catalytic reactions. byu.edu These studies can elucidate the role of metal-metal cooperativity and how it impacts reaction mechanisms, reactivity, and selectivity. byu.edu By modeling the catalytic cycle, researchers can identify key intermediates and transition states, providing a detailed picture of the reaction pathway.

In the context of reactions involving aryl halides, such as the Kumada coupling of alkyl halides and alkyl Grignards catalyzed by a Co-Zr complex, DFT has been used to understand the mechanism and reactivity. byu.edu Similarly, computational methods can be applied to predict the behavior of this compound in various metal-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.

These computational models can also predict the kinetic impact of catalyst structure on the reaction, guiding the experimental design of new and improved catalysts. byu.edu

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including this compound. slideshare.net By analyzing the chemical shifts, integration, and coupling patterns in an NMR spectrum, the precise arrangement of atoms within a molecule can be determined.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule dictates the number of distinct proton environments. Due to the C₂ᵥ symmetry of the molecule, two distinct signals are expected in the aromatic region and one signal in the aliphatic region. The protons on the benzene ring will appear as singlets due to the absence of adjacent protons, and the methyl protons will also appear as a singlet. The integration of these signals will correspond to the number of protons in each environment.

For comparison, the ¹H NMR spectrum of the related, highly symmetrical 1,4-dimethylbenzene (p-xylene) shows two singlets, one for the four aromatic protons and one for the six methyl protons. docbrown.info The presence of the bromine atoms in this compound will influence the chemical shifts of the aromatic and methyl protons due to their electron-withdrawing nature.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-5, H-6) | ~7.3-7.5 | s | 2H |

| Methyl (2-CH₃, 3-CH₃) | ~2.4 | s | 6H |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and fragmentation pattern of a compound. miamioh.edu For this compound, the mass spectrum will provide crucial information for its identification.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of this compound (C₈H₈Br₂), which is approximately 264 g/mol . nih.gov A characteristic feature of bromine-containing compounds in mass spectrometry is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, a molecule containing two bromine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. docbrown.info

The fragmentation pattern provides further structural information. Common fragmentation pathways for alkylbenzenes involve the loss of a methyl group (CH₃) or cleavage of the benzene ring. For halogenated compounds, the loss of a bromine atom is a common fragmentation pathway. miamioh.edu The analysis of these fragment ions helps to piece together the structure of the molecule.

Table 3: Predicted Key Fragmentation Ions for this compound

| m/z | Ion | Description |

| 262, 264, 266 | [C₈H₈Br₂]⁺ | Molecular ion peaks (M, M+2, M+4) |

| 247, 249, 251 | [C₇H₅Br₂]⁺ | Loss of a methyl group |

| 183, 185 | [C₈H₈Br]⁺ | Loss of a bromine atom |

| 104 | [C₈H₈]⁺ | Loss of two bromine atoms |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Note: The m/z values are for the most abundant isotopes. The presence of bromine isotopes will result in isotopic clusters for bromine-containing fragments.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques are indispensable in elucidating the structural features of molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the functional groups and electronic nature of this compound.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups will show characteristic stretching vibrations in the 2975-2845 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to one or more bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bending: The bending vibrations of the methyl groups are expected to be observed around 1470-1370 cm⁻¹.

C-Br Stretching: The carbon-bromine bonds will have stretching vibrations that appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| C-H Stretching (Aromatic) | Aryl C-H | 3100 - 3000 |

| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 2975 - 2845 |

| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-H Bending (Aliphatic) | Methyl (-CH₃) | 1470 - 1370 |

| C-Br Stretching | Aryl Halide (Bromo) | 600 - 500 |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The aromatic ring in this compound is the primary chromophore.

The electronic transitions expected for this compound are primarily π → π* transitions, which are characteristic of conjugated systems like benzene. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of bromine atoms and methyl groups as substituents on the benzene ring can influence the wavelength of maximum absorption (λ_max). Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

While specific experimental UV-Vis spectral data for this compound is not widely published, related polymers incorporating this monomer have been studied, indicating its role as a building block in materials with specific optical properties. nist.gov The electronic spectroscopy of aromatic compounds is a well-understood field, allowing for the confident prediction of their general spectral characteristics.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Involved Orbitals | Expected Wavelength Region |

| π → π | Benzene Ring | π → π | Ultraviolet (UV) |

X-ray Crystallography for Solid-State Structure and Disorder Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of crystallographic databases indicates that a single-crystal X-ray structure for this compound (CAS 75024-22-5) itself has not been publicly reported. However, the crystal structure of a closely related derivative, (3,6-dibromo-1,2-phenylene)dimethanol , has been determined. wisc.edu This derivative is synthesized directly from this compound through the hydrolysis of an intermediate, providing valuable, albeit indirect, information about the core aromatic structure. wisc.edu

The study of (3,6-dibromo-1,2-phenylene)dimethanol reveals how the dibrominated dimethylbenzene framework arranges in the solid state once the methyl groups are functionalized. In the crystal structure of this derivative, molecules are linked into chains by a combination of intermolecular O-H···O hydrogen bonds and C-H···π interactions. wisc.edu This demonstrates the types of non-covalent interactions that the substituted benzene ring can participate in, which are crucial for understanding the packing and properties of molecular materials.

The lack of a published crystal structure for the parent this compound suggests that obtaining single crystals suitable for X-ray diffraction may be challenging, or that its solid-state structure has not been a primary focus of published research to date. Further studies would be required to elucidate its specific crystalline packing and to analyze any potential polymorphism or disorder in the solid state.

Interactive Data Table: Crystallographic Data for the Derivative (3,6-Dibromo-1,2-phenylene)dimethanol

| Parameter | Value |

| Chemical Formula | C₈H₈Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6791 (14) |

| b (Å) | 16.941 (5) |

| c (Å) | 12.016 (4) |

| β (°) | 96.95 (3) |

| Volume (ų) | 945.3 (5) |

| Z | 4 |

| Temperature (K) | 298 |

| R-factor | 0.043 |

| Source: | Acta Crystallographica Section E, 2011 wisc.edu |

Environmental and Toxicological Research Perspectives on Brominated Aromatics

Environmental Occurrence and Fate of Brominated Flame Retardants (BFRs)

Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to various consumer and industrial products to reduce their flammability. Due to their additive nature, they are not chemically bound to the product matrix and can leach into the environment during manufacturing, use, and disposal. acs.org

Legacy BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have seen reduced use due to their adverse effects. nih.gov This has led to the development and use of novel brominated flame retardants (NBFRs) as replacements, including decabromodiphenyl ethane (B1197151) (DBDPE) and bis(2,4,6-tribromophenoxy) ethane (BTBPE). acs.orgnih.gov These NBFRs are now ubiquitously found in various environmental compartments. acs.orgbohrium.com

The occurrence of NBFRs has been documented in abiotic matrices like air, water, soil, sediment, sludge, and household dust, as well as in biotic samples such as fish, birds, and human tissues. nih.govbohrium.com For instance, studies in Norway detected emerging BFRs in seepage water from landfills and metal recycling sites, with concentrations of TBBPA DBPE reaching up to 81 ng/L. researchgate.netnih.gov BTBPE was found in most tested matrices, including sewage sludge, seepage water, and sediment. nih.gov While specific environmental monitoring data for 1,4-Dibromo-2,3-dimethylbenzene is not widely available, its structural similarity to other brominated aromatics suggests it could be present in environments impacted by industrial activities.

Table 1: Commonly Detected Brominated Flame Retardants in Environmental Matrices

| Compound Name | Abbreviation | Environmental Matrices Detected |

| Decabromodiphenyl Ethane | DBDPE | Air, Water, Dust, Soil, Sediment, Sludge, Biota acs.orgbohrium.com |

| 1,2-Bis(2,4,6-tribromophenoxy)ethane | BTBPE | Air, Water, Dust, Soil, Sediment, Sludge, Biota acs.orgbohrium.comnih.gov |

| Polybrominated Diphenyl Ethers | PBDEs | Air, Water, Dust, Soil, Sediment, Biota nih.gov |

| Hexabromocyclododecane | HBCD | Air, Water, Dust, Soil, Sediment, Biota nih.gov |

| Tetrabromobisphenol A bis(2,3-dipropyl ether) | TBBPA DBPE | Seepage Water, Waste Water researchgate.netnih.gov |

| 1,2-Dibromo-4-(1,2-dibromoethyl) cyclohexane | TBECH | Seepage Water, Waste Water, Sewage Sludge nih.gov |

Degradation Pathways of Halogenated Benzenes (e.g., Photodegradation, Biodegradation, Hydrodehalogenation)

The environmental persistence of halogenated benzenes is determined by their susceptibility to various degradation processes. These pathways are crucial for understanding the ultimate fate of compounds like this compound.

Photodegradation: This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, can be a significant transformation mechanism in the atmosphere and surface waters. cdc.gov

Biodegradation: Microbial degradation is a key process for the removal of halogenated aromatics from soil and water. researchgate.net Under aerobic conditions, bacteria can utilize dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. nih.govunesp.br For example, the degradation of chlorobenzene (B131634) by certain bacteria proceeds through hydroxylation steps to form catechol intermediates. nih.gov Anaerobic degradation can also occur, often through reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. researchgate.netnih.gov This process is a critical step in the detoxification of many halogenated compounds in anoxic environments like sediments.

Hydrodehalogenation: This is a chemical process that removes a halogen atom from a molecule and replaces it with a hydrogen atom. Advanced oxidation processes, such as electron beam irradiation, have been shown to effectively degrade halogenated benzenes in water. tandfonline.comresearchgate.net Studies have demonstrated that the efficiency of dehalogenation can be influenced by factors like pH and the type of halogen, with bromobenzene (B47551) degrading more readily than its chlorinated counterparts. tandfonline.comresearchgate.net

Table 2: Degradation Pathways of Halogenated Benzenes

| Degradation Pathway | Description | Key Factors |

| Photodegradation | Breakdown by sunlight, often through reaction with hydroxyl radicals. cdc.gov | Light intensity, presence of photosensitizers. |

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen, often initiated by dioxygenase enzymes. nih.govunesp.br | Oxygen availability, microbial population, substrate bioavailability. researchgate.net |

| Anaerobic Biodegradation | Microbial breakdown in the absence of oxygen, often via reductive dehalogenation. researchgate.netnih.gov | Redox potential, presence of suitable electron donors, specific microbial consortia. nih.gov |

| Chemical Hydrodehalogenation | Abiotic removal of a halogen atom, replaced by hydrogen, often via advanced oxidation processes. tandfonline.comresearchgate.net | pH, presence of catalysts, irradiation dose. tandfonline.comresearchgate.net |

Bioaccumulation and Biomagnification of Brominated Compounds in the Food Chain

The lipophilic (fat-loving) nature of many brominated aromatic compounds gives them the potential to accumulate in living organisms.

Bioaccumulation is the process where the concentration of a substance builds up in an individual organism over time, occurring when the rate of intake exceeds the rate of metabolism or excretion. cimi.orghydroviv.com Chemicals that are persistent and fat-soluble are particularly prone to bioaccumulation, as they can be stored in adipose tissues. cimi.orghydroviv.com

Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgfiveable.me When a predator consumes prey containing a bioaccumulated toxin, the toxin is transferred and becomes more concentrated in the predator's tissues. hydroviv.com Persistent organic pollutants (POPs), which include many BFRs, are well-known for their ability to biomagnify, leading to high concentrations in top predators. cimi.orgfiveable.me

The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value, such as the 3.79 reported for the related compound 1,4-dibromobenzene, suggests a moderate to high potential for bioconcentration in aquatic organisms. nih.gov Specific bioaccumulation studies on this compound are limited, but its chemical structure suggests that it may have the potential to accumulate in biota.

Table 3: Key Terms in Bioaccumulation and Biomagnification

| Term | Definition | Significance |

| Bioaccumulation | The gradual accumulation of substances, such as pesticides or other chemicals, in an organism. cimi.orggreenlivinganswers.com | Indicates the potential for a chemical to build up to harmful levels within an individual organism. |

| Biomagnification | The increasing concentration of a toxic substance in the tissues of organisms at successively higher levels in a food chain. cimi.orgnih.gov | Explains how top predators can accumulate very high and potentially toxic levels of a contaminant. |

| Bioconcentration Factor (BCF) | The ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment (typically water). | A key metric used in risk assessment to quantify the potential for a chemical to accumulate in aquatic life. |

| Trophic Magnification Factor (TMF) | A measure of the average biomagnification across several trophic levels in a food web. nih.gov | Provides an ecosystem-wide perspective on a chemical's potential to biomagnify. |

Environmental Transport Mechanisms of Brominated Aromatics

The movement of brominated aromatics through the environment is governed by their physical and chemical properties. Because they are not chemically bonded to the materials they are used in, BFRs can be released into various environmental media. acs.org

Compounds like this compound can enter the environment through industrial emissions, leaching from products in landfills, or during recycling processes. acs.org Once released, their fate is determined by partitioning between air, water, soil, and sediment.

Atmospheric Transport: Volatile and semi-volatile compounds can be transported long distances in the atmosphere. Benzene (B151609), a related aromatic compound, readily volatilizes from water and soil surfaces. cdc.gov Chemical degradation in the atmosphere, primarily through reaction with hydroxyl radicals, limits the atmospheric residence time of these compounds to hours or days. cdc.gov

Transport in Water: In aquatic systems, the solubility of the compound and its tendency to adsorb to particulate matter are key factors. nih.gov Compounds with lower water solubility and higher hydrophobicity will tend to adsorb to sediment and suspended organic matter. nih.gov

Transport in Soil: In soil, brominated aromatics can be mobile and migrate into groundwater, or they can be sorbed to soil organic matter, which reduces their mobility. cdc.gov The persistence of some compounds, like 1,2-dibromoethane, has been observed in soil micropores for years after application, acting as a long-term source for groundwater contamination. cdc.gov

Regulatory Frameworks and Risk Assessment for Polyhalogenated Compounds (e.g., REACH Legislation)

Given the environmental persistence and potential for toxicity of many polyhalogenated compounds, several regulatory frameworks have been established to manage their risks. The most prominent in Europe is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

REACH, which entered into force in 2007, aims to ensure a high level of protection for human health and the environment from chemical risks. europa.eu It places the responsibility on industry to manage these risks and provide safety information. europa.eu

Key aspects of REACH include:

Registration: Companies that manufacture or import chemical substances into the EU in quantities over one tonne per year must register them with the European Chemicals Agency (ECHA). europa.euboeingsuppliers.com This process requires submitting a dossier of information on the substance's properties and hazards.

Evaluation: ECHA and Member States evaluate the information submitted by companies to examine the quality of the registration dossiers and to determine if a given substance constitutes a risk to health or the environment.

Authorisation: Substances identified as being of "very high concern" (SVHC) are placed on the Authorisation List (Annex XIV). boeingsuppliers.com These substances, which may be carcinogenic, mutagenic, toxic for reproduction, or persistent, bioaccumulative and toxic (PBT), cannot be placed on the market or used after a "sunset date" unless an authorisation is granted for a specific use. assent.com

Restriction: Chemicals that pose an unacceptable risk to human health or the environment can be restricted. This can involve a complete ban, a ban on certain uses, or the setting of concentration limits. boeingsuppliers.com For example, REACH Annex XVII has been updated to restrict lead and its compounds in PVC articles. assent.com

Polyhalogenated compounds, including many BFRs, are frequently subject to evaluation under REACH due to concerns about their persistence and potential for bioaccumulation. boeingsuppliers.comassent.com

Table 4: Overview of the REACH Regulation

| Component | Description | Relevance to Polyhalogenated Compounds |

| Registration | Manufacturers/importers must register substances produced or imported >1 tonne/year with ECHA. europa.eu | Ensures that basic hazard and use data are available for these compounds. |

| Evaluation | ECHA and Member States assess substance information for potential risks. | PBT properties of many halogenated compounds trigger in-depth evaluation. |

| Authorisation | Substances of Very High Concern (SVHCs) require specific permission for use after a sunset date. boeingsuppliers.com | Many BFRs and other halogenated compounds are candidates for or are already on the SVHC list due to their PBT properties. |

| Restriction | Limits or bans the manufacture, placing on the market, or use of certain substances posing an unacceptable risk. europa.euboeingsuppliers.com | Provides a mechanism to control the use of harmful halogenated compounds across the EU. |

Future Research Directions and Emerging Areas

Development of Sustainable Synthesis Routes for Halogenated Arenes

Traditional methods for producing halogenated aromatic compounds like 1,4-dibromo-2,3-dimethylbenzene often involve harsh chemicals and generate considerable waste. rsc.org Consequently, a significant area of future research is the creation of more sustainable and eco-friendly synthetic pathways. rsc.orgnih.gov This includes investigating greener brominating agents, reactions that don't require solvents, and catalysts that can be easily recovered and reused. rsc.org For example, a recently developed method utilizes a peroxide-bromide combination, which can be modulated by light, to selectively brominate either the aromatic core or the methyl side chains of xylene derivatives, offering a more sustainable approach. nih.gov The overarching aim is to lessen the environmental footprint of manufacturing these vital chemical building blocks while simultaneously boosting efficiency and cutting costs. rsc.org

Exploration of Novel Catalytic Systems for C-X Bond Functionalization

The carbon-bromine (C-Br) bonds in this compound are central to its role in organic synthesis, acting as points for introducing new chemical groups. Future investigations will undoubtedly concentrate on discovering and refining new catalytic systems to better utilize the reactivity of these C-Br bonds. This encompasses designing more effective, selective, and durable catalysts for cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. wwjmrd.comnih.gov

Key areas of exploration include:

Ligand-free and Multimetallic Systems: Research is ongoing into palladium-catalyzed cross-coupling reactions that can proceed without the need for complex ligands, simplifying the process and reducing costs. rsc.org Additionally, the use of multimetallic systems, where two different metal catalysts work in synergy, is a promising approach. For instance, a combination of nickel and palladium catalysts has been shown to effectively couple aryl bromides with other aryl compounds, a reaction that is difficult with a single catalyst. nih.gov

Photocatalysis: Heterogeneous photocatalysis, which uses light to drive chemical reactions, presents an environmentally friendly way to achieve C-C coupling of halogenated compounds. rsc.org Systems using materials like graphitic carbon nitride supporting metal co-catalysts are being developed to enhance reaction rates under visible light. rsc.org

Diverse Coupling Reactions: The development of catalytic systems extends to a variety of powerful reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, all of which are instrumental in synthesizing complex organic molecules from aryl halides. nih.govrsc.orgmdpi.com

The ultimate goal is to develop catalytic systems that are not only highly efficient but also based on abundant, non-toxic metals, contributing to the principles of green chemistry. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is an increasingly vital tool for predicting the behavior and properties of molecules such as this compound. acs.orgnih.gov Future research will harness sophisticated computational techniques to design novel materials with specific electronic and optical characteristics. openaccessjournals.com

Table 1: Applications of Computational Modeling in Chemical Research

| Research Area | Application of Computational Modeling | Potential Outcome |

| Materials Science | Predicting photophysical properties of polymers and OLEDs derived from halogenated arenes. nih.gov | Accelerated discovery of new materials with enhanced performance. |

| Drug Discovery | Modeling halogen bonds to improve the potency and design of therapeutic drugs. acs.orgnih.gov | Development of more effective pharmaceuticals. |

| Reaction Prediction | Simulating reaction pathways and predicting activation energies for oxidation and other reactions. nih.govmdpi.com | Optimization of synthetic routes and understanding of reaction mechanisms. |

By using methods like density functional theory (DFT) and artificial intelligence, scientists can screen large numbers of potential molecules, saving significant time and resources in the laboratory. mdpi.comnih.gov These predictive models can guide the synthesis of new derivatives with improved features for a variety of applications. nih.gov

Investigations into Environmental Remediation of Brominated Contaminants

The widespread use of brominated compounds, particularly as flame retardants, has led to environmental contamination. nih.govnih.govenv-health.org A critical focus of future research is the development of effective strategies to clean up these brominated pollutants. nih.govprinceton.edu

Research in this area includes:

Biodegradation: Studying how microorganisms can break down brominated compounds is a key area. nih.govmdpi.com Some bacteria can perform dehalogenation, a process that removes bromine atoms from the molecule, which can be the first step in detoxification. nih.govmdpi.com

Catalytic Degradation: Developing catalysts to destroy or transform brominated aromatic compounds is another important avenue. researchgate.netnih.gov This includes photocatalytic methods that use light to degrade pollutants and processes that use nanocatalysts. researchgate.net

Hydrothermal Treatment: Using subcritical water at high temperatures and pressures has shown promise in removing bromine from waste materials like printed circuit boards. nih.gov

Understanding the environmental fate of compounds like this compound and the mechanisms of their breakdown is essential for creating effective remediation technologies and protecting ecosystems. nih.govresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science

The most significant breakthroughs involving this compound and similar compounds are expected to arise from collaborative, interdisciplinary research. openaccessjournals.com The creation of novel materials with advanced functionalities will necessitate a close partnership between organic chemists, who synthesize the molecules, and materials scientists, who design and test the materials. openaccessjournals.com

Similarly, tackling the environmental issues linked to halogenated compounds requires the combined expertise of chemists, biologists, and environmental scientists. nih.govresearchgate.net This integrated approach, which bridges fundamental science with applied solutions, will be crucial for maximizing the benefits of these versatile chemical building blocks while ensuring their use is safe and sustainable for the future. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,4-Dibromo-2,3-dimethylbenzene?

- Methodological Answer : Synthesis typically involves bromination of 2,3-dimethylbenzene derivatives. Direct bromination using Br₂ with FeBr₃ as a catalyst can yield the product, but regioselectivity must be controlled. Alternatively, directed ortho-metalation strategies using lithium reagents followed by bromination may improve positional specificity . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize di- or polybrominated byproducts.

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl protons (δ ~2.3–2.6 ppm) and bromine-induced deshielding effects on aromatic protons. Compare splitting patterns with structurally similar compounds like 1,4-Dibromobenzene .

- IR Spectroscopy : Detect C-Br stretches (500–600 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 264 for C₈H₈Br₂) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogs like 1,4-Dibromo-2,3-difluorobenzene, follow GHS hazard codes:

- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under inert gas .

Advanced Research Questions

Q. How can contradictions in regioselectivity during bromination of dimethylbenzene precursors be resolved?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict electron density maps and identify reactive sites. Compare with experimental outcomes for validation .

- Directed Functionalization : Introduce temporary directing groups (e.g., sulfonic acid) to steer bromination to the desired positions, followed by deprotection .

Q. What strategies optimize yield in large-scale synthesis while minimizing di-brominated byproducts?

- Methodological Answer :

- Stepwise Bromination : Brominate one position using stoichiometric control (e.g., 1.1 eq Br₂), isolate the mono-brominated intermediate, then repeat for the second bromination .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to enhance selectivity. Monitor reaction progress via GC-MS or HPLC .

Q. How is this compound utilized in cross-coupling reactions?

- Methodological Answer :

- Suzuki Coupling : React with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives. Optimize solvent (toluene/DMF) and base (K₂CO₃) for efficiency .

- Ullmann Coupling : Use Cu catalysts to couple with amines or thiols. Compare reactivity with less hindered dibromoarenes (e.g., 1,4-Dibromobenzene) .

Q. How to analyze conflicting thermal stability data in different solvents?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures in polar (DMSO) vs. non-polar (hexane) solvents.

- Solvent-Solute Interaction Studies : Use computational solvation models (COSMO-RS) to predict stability trends. Cross-reference with experimental DSC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.